REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[N:4]([C:14](=[O:16])[CH3:15])[CH2:3]1>CO>[C:14]([N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([NH2:11])[CH:6]=2)[C:2]([CH3:17])([CH3:1])[CH2:3]1)(=[O:16])[CH3:15]
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Name
|
|
Quantity
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250 mg
|
Type
|
reactant
|
Smiles
|
CC1(CN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
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Details
|
the mixture was stirred under H2 overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was bubbled with H2 for 10 min
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Duration
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10 min
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Type
|
ADDITION
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Details
|
10% Pd/C (50 mg) was added
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Type
|
FILTRATION
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Details
|
The mixture was filtered through Celite®
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel with 1:1 EtOAc
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(C2=CC=C(C=C12)N)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |